4-hydroxy-3-(phenoxyacetyl)-2H-chromen-2-one
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Overview
Description
4-Hydroxy-3-(phenoxyacetyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in various fields such as medicine, chemistry, and industry. The unique structure of this compound, which includes a chromen-2-one core with hydroxy and phenoxyacetyl substituents, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-(phenoxyacetyl)-2H-chromen-2-one typically involves the condensation of 4-hydroxycoumarin with phenoxyacetic acid under acidic or basic conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of green chemistry principles, such as solvent recycling and the use of environmentally benign reagents, can be employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-(phenoxyacetyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 4-oxo-3-(phenoxyacetyl)-2H-chromen-2-one.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form the corresponding alcohol.
Substitution: The phenoxyacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 4-Oxo-3-(phenoxyacetyl)-2H-chromen-2-one.
Reduction: 4-Hydroxy-3-(phenoxyacetyl)-2H-chromen-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound exhibits significant biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. It is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: Due to its biological activities, 4-hydroxy-3-(phenoxyacetyl)-2H-chromen-2-one is investigated for its potential therapeutic applications, including as an anticancer and antiviral agent.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-(phenoxyacetyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Comparison with Similar Compounds
4-Hydroxy-3-(phenoxyacetyl)-2H-chromen-2-one can be compared with other similar compounds to highlight its uniqueness:
4-Hydroxycoumarin: While both compounds share the chromen-2-one core, this compound has an additional phenoxyacetyl group, which enhances its biological activity.
Warfarin: A well-known anticoagulant, warfarin also contains a chromen-2-one core but differs in its substituents, leading to different pharmacological properties.
Coumarin: A simpler structure compared to this compound, coumarin lacks the hydroxy and phenoxyacetyl groups, resulting in different chemical and biological activities.
Properties
IUPAC Name |
4-hydroxy-3-(2-phenoxyacetyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O5/c18-13(10-21-11-6-2-1-3-7-11)15-16(19)12-8-4-5-9-14(12)22-17(15)20/h1-9,19H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAPLXUQQCULLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)C2=C(C3=CC=CC=C3OC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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